Yuanhunine: A Technical Overview of its Chemical Structure and Biological Implications
Yuanhunine: A Technical Overview of its Chemical Structure and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuanhunine, a protoberberine alkaloid isolated from the traditional Chinese medicinal plant Corydalis yanhusuo, has garnered interest for its potential therapeutic properties, notably its anti-allergic activities. This technical guide provides a comprehensive overview of the chemical structure of Yuanhunine, alongside a summary of its physicochemical properties. While specific experimental data on its spectroscopic characterization and detailed signaling pathways remain limited in publicly accessible literature, this document outlines generalized experimental protocols for its isolation and for assessing its biological activity. Furthermore, it presents a putative signaling pathway for its anti-allergic mechanism based on the known pharmacology of related compounds and the general mechanisms of allergic response.
Chemical Structure and Properties
Yuanhunine is a tetracyclic isoquinoline alkaloid. Its core structure consists of a dibenzo[a,g]quinolizidine skeleton.
Chemical Name (IUPAC): (13S,13aR)-2,3,9-Trimethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-10-ol[1]
Molecular Formula: C₂₁H₂₅NO₄[2][3][4][5]
Molecular Weight: 355.43 g/mol [2][3][4]
CAS Number: 104387-15-7[1][2][3]
SMILES Code: COC1=C(C=C2--INVALID-LINK--C)O[1]
Physicochemical Data
A summary of the key physicochemical properties of Yuanhunine is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₅NO₄ | [2][3][4][5] |
| Molecular Weight | 355.43 g/mol | [2][3][4] |
| Exact Mass | 355.17835828 | [4] |
| CAS Number | 104387-15-7 | [1][2][3] |
| Topological Polar Surface Area | 51.2 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Rotatable Bond Count | 3 | [4] |
| XLogP3 | 3.2 | [4] |
| Solubility | Soluble in DMSO | [1] |
Table 1: Physicochemical properties of Yuanhunine.
Spectroscopic Data
Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts
| Functional Group | Predicted ¹H-NMR (ppm) | Predicted ¹³C-NMR (ppm) |
| Aromatic C-H | 6.5 - 8.0 | 110 - 130 |
| OCH₃ | 3.8 - 4.0 | 55 - 60 |
| Ar-OH | 5.0 - 9.0 | - |
| Aliphatic C-H | 1.5 - 4.5 | 20 - 60 |
| C-N | 2.5 - 4.5 | 40 - 60 |
| CH₃ | 0.9 - 1.5 | 10 - 25 |
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z Value | Possible Fragment |
| 355 | [M]⁺ (Molecular Ion) |
| 340 | [M - CH₃]⁺ |
| 324 | [M - OCH₃]⁺ |
| Further fragmentation would involve cleavage of the tetracyclic ring system. |
Table 4: Predicted Infrared Spectroscopy Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenol) | 3200 - 3600 | Strong, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-O stretch (ether) | 1000 - 1300 | Strong |
| C-N stretch | 1000 - 1350 | Medium |
Experimental Protocols
Isolation of Yuanhunine from Corydalis yanhusuo
The following is a generalized protocol for the isolation of alkaloids, including Yuanhunine, from the tubers of Corydalis yanhusuo. This protocol is based on established methods for the extraction of isoquinoline alkaloids from this plant species.
Objective: To extract and isolate Yuanhunine from the dried tubers of Corydalis yanhusuo.
Materials:
-
Dried and powdered tubers of Corydalis yanhusuo
-
70% Ethanol in water (with pH adjusted to 10 with diluted ammonia)
-
Hexane
-
Ethyl acetate
-
Butanol
-
Silica gel for column chromatography
-
Methanol
-
Dichloromethane
-
Rotary evaporator
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Extraction:
-
Macerate the powdered tubers of Corydalis yanhusuo with 70% ethanol (pH 10) at a solid-to-liquid ratio of 1:20 (w/v).
-
Perform reflux extraction for 1-2 hours. Repeat the extraction process twice.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with hexane, ethyl acetate, and butanol.
-
Separate and concentrate each fraction. The alkaloids are expected to be primarily in the ethyl acetate and butanol fractions.
-
-
Chromatographic Separation:
-
Subject the alkaloid-rich fractions to column chromatography on a silica gel column.
-
Elute the column with a gradient of dichloromethane and methanol.
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing compounds with similar Rf values.
-
-
Purification:
-
Subject the fractions containing Yuanhunine to further purification using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.
-
Verify the purity and identity of the isolated Yuanhunine using spectroscopic methods (NMR, MS, IR).
-
Histamine Release Inhibition Assay
This protocol describes a general method to assess the in vitro anti-allergic activity of Yuanhunine by measuring its ability to inhibit histamine release from mast cells.
Objective: To determine the effect of Yuanhunine on antigen-induced histamine release from mast cells.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells
-
DNP-specific IgE antibody
-
DNP-HSA (dinitrophenyl-human serum albumin) antigen
-
Yuanhunine stock solution (in DMSO)
-
Tyrode's buffer
-
Triton X-100 (for cell lysis and total histamine release)
-
Histamine ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Sensitization:
-
Seed RBL-2H3 cells in a 96-well plate and allow them to adhere overnight.
-
Sensitize the cells by incubating them with DNP-specific IgE antibody for 24 hours.
-
-
Treatment:
-
Wash the sensitized cells with Tyrode's buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of Yuanhunine (or vehicle control) for 1 hour.
-
-
Antigen Challenge:
-
Induce degranulation by challenging the cells with DNP-HSA antigen for 30 minutes.
-
Include a positive control (antigen only) and a negative control (buffer only). For total histamine release, lyse a set of cells with Triton X-100.
-
-
Histamine Quantification:
-
Collect the supernatant from each well.
-
Measure the histamine concentration in the supernatants using a histamine ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each treatment group relative to the total histamine release.
-
Determine the concentration-dependent inhibitory effect of Yuanhunine on histamine release.
-
Putative Signaling Pathway of Anti-Allergic Action
While the precise molecular mechanism of Yuanhunine's anti-allergic activity has not been fully elucidated, based on the known pharmacology of similar alkaloids and the general principles of allergic response, a putative signaling pathway can be proposed. The anti-allergic effect of Yuanhunine is likely mediated through the stabilization of mast cells and the inhibition of the release of inflammatory mediators.
A key event in the allergic cascade is the cross-linking of IgE antibodies on the surface of mast cells by allergens, which triggers a signaling cascade leading to degranulation and the release of histamine and other inflammatory mediators. This process is heavily dependent on an increase in intracellular calcium concentration. It is hypothesized that Yuanhunine may interfere with this signaling pathway.
Caption: Putative mechanism of Yuanhunine's anti-allergic action.
This proposed pathway suggests that Yuanhunine may exert its anti-allergic effects by inhibiting the increase in intracellular calcium, a critical step for mast cell degranulation and subsequent histamine release.
Experimental Workflow for Investigating Mechanism of Action
To elucidate the specific mechanism of action of Yuanhunine, a structured experimental workflow is necessary. The following diagram outlines a logical progression of experiments.
Caption: Experimental workflow for elucidating Yuanhunine's mechanism.
This workflow provides a systematic approach to first confirm the anti-allergic activity of Yuanhunine in vitro and then to dissect the underlying molecular mechanisms through a series of targeted experiments.
Conclusion
Yuanhunine presents a promising scaffold for the development of novel anti-allergic therapeutics. While its basic chemical structure is well-defined, a significant gap exists in the publicly available, detailed experimental data regarding its spectroscopic properties and its precise mechanism of action. The generalized protocols and putative signaling pathways presented in this guide offer a foundational framework for researchers to further investigate this intriguing natural product. Future studies should focus on obtaining comprehensive spectroscopic data for complete characterization and conducting detailed cellular and molecular assays to validate and expand upon the proposed anti-allergic signaling pathway.
References
- 1. novamedline.com [novamedline.com]
- 2. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of weak-affinity epitope-IgE interactions prevents mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]
